Potassium vanadium oxide
Description
Structure
2D Structure
Properties
CAS No. |
11126-20-8 |
|---|---|
Molecular Formula |
KO3V-5 |
Molecular Weight |
138.038 g/mol |
IUPAC Name |
potassium;oxygen(2-);vanadium |
InChI |
InChI=1S/K.3O.V/q+1;3*-2; |
InChI Key |
WAMGQABPPBZHJS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[V] |
Canonical SMILES |
[O-2].[O-2].[O-2].[K+].[V] |
Other CAS No. |
14293-78-8 14638-93-8 |
Synonyms |
Potassium vanadium oxide |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Potassium Vanadium Oxide Compounds
Solution-Based Precursor Synthesis Routes for Potassium Vanadium Oxide
Solution-based methods are widely employed for the synthesis of this compound compounds, offering excellent control over the composition and structure of the final product. These techniques involve the dissolution of vanadium and potassium precursors in a solvent, followed by a chemical reaction to form the desired oxide.
Hydrothermal and Solvothermal Reaction Protocols for Crystalline this compound Formation
Hydrothermal and solvothermal synthesis are powerful techniques for producing crystalline this compound materials. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.
Crystalline K₀.₅V₂O₅ or K₀.₄₈₆V₂O₅ can be obtained by dissolving α-V₂O₅ and a potassium precursor in water, followed by hydrothermal treatment at 200°C for 24 hours, which typically results in the formation of one-dimensional nanorods and nanobelts. bohrium.com The morphology and composition of the final product are highly dependent on the reaction parameters. For instance, hydrothermal reactions between potassium permanganate (B83412) and vanadyl sulfate (B86663) can yield different layered materials depending on the pH of the reaction mixture. At a pH of 1.6, a material with a composition of K₀.₁₆Mn₀.₀₄V₂O₄.₉₄·0.14H₂O and an interlayer distance of 10.90 angstroms is formed. rsc.org In contrast, at a pH higher than 3.0, a compound with the composition K₀.₄₄V₂O₄.₉₆ and a smaller interlayer distance of 9.45 angstroms is produced. rsc.org Systematic studies have shown that a range of anisotropic alkali vanadates can be formed from V₂O₅ and alkali halide solutions in an autoclave at temperatures between 100 and 220°C over a few days. scispace.com
| Precursors | Method | Temperature (°C) | Time (h) | Resulting Compound | Morphology | Reference |
| α-V₂O₅, Potassium source | Hydrothermal | 200 | 24 | K₀.₅V₂O₅ / K₀.₄₈₆V₂O₅ | 1D nanorods and nanobelts | bohrium.com |
| Potassium permanganate, Vanadyl sulfate | Hydrothermal | Not specified | Not specified | K₀.₁₆Mn₀.₀₄V₂O₄.₉₄·0.14H₂O | Layered | rsc.org |
| Potassium permanganate, Vanadyl sulfate | Hydrothermal | Not specified | Not specified | K₀.₄₄V₂O₄.₉₆ | Layered | rsc.org |
| V₂O₅, Alkali halide | Hydrothermal | 100-220 | 48-72 | Anisotropic alkali vanadates | Fibrous | scispace.com |
Sol-Gel Processing for Amorphous this compound Architectures
The sol-gel process is a versatile wet-chemical technique used to produce amorphous this compound materials. This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Typically, amorphous K₀.₅V₂O₅ is synthesized through a sol-gel process where α-V₂O₅ is dissolved in the presence of H₂O₂ and a potassium source such as KI, KCl, or K₂CO₃ at room temperature. bohrium.com
The general steps for sol-gel synthesis involve hydrolysis and condensation reactions of molecular precursors, which are typically metal alkoxides. For vanadium oxides, a vanadium alkoxide precursor like vanadyl triisopropoxide can be used. researchgate.net The process starts with the dissolution of the vanadium and potassium precursors in a suitable solvent. The addition of a reagent like hydrogen peroxide can facilitate the dissolution and formation of the sol. acs.org The subsequent gelation can be triggered by changing the pH or temperature, leading to a three-dimensional network of the oxide. The resulting gel is then dried to remove the solvent, yielding an amorphous solid. This method allows for the creation of various architectures, including thin films and powders. researchgate.net
| Vanadium Precursor | Potassium Source | Key Reagent | Temperature | Resulting Compound | Structure | Reference |
| α-V₂O₅ | KI, KCl, or K₂CO₃ | H₂O₂ | Room Temperature | K₀.₅V₂O₅ | Amorphous | bohrium.com |
| Vanadyl triisopropoxide | Not specified | Water | Not specified | V₂O₅·nH₂O | Amorphous gel |
Solid-State Reaction Techniques for this compound Fabrication
Solid-state reaction, also known as ceramic method, is a traditional and straightforward technique for synthesizing this compound compounds. This method involves the direct reaction of solid precursors at high temperatures to form a thermodynamically stable product. The precursors, typically stable oxides, carbonates, or nitrates of potassium and vanadium, are intimately mixed in a specific stoichiometric ratio and heated in a furnace.
This method generally requires high temperatures to overcome the kinetic barriers of solid-state diffusion. For instance, a this compound phosphate, K₆(VO)₂(V₂O₃)₂(PO₄)₄(P₂O₇), has been synthesized via pyrolysis of a single metal-organic molecular precursor, K₂[(VOHPO₄)₂(C₂O₄)], at 500°C in air. rsc.org This approach, utilizing a single-source precursor, can promote a homogeneous distribution of elements and potentially lower the required reaction temperature compared to mixing multiple solid-state reactants. rsc.org Another example is the synthesis of Li-free polyanion vanadium sulfates containing potassium, which was achieved through a solid-state method at a moderate temperature. bohrium.com The final properties of the material, such as crystallinity and phase purity, are highly dependent on the heating temperature, duration, and the atmosphere during the reaction.
| Precursors | Method | Temperature (°C) | Atmosphere | Resulting Compound | Reference |
| K₂[(VOHPO₄)₂(C₂O₄)] | Pyrolysis | 500 | Air | K₆(VO)₂(V₂O₃)₂(PO₄)₄(P₂O₇) | rsc.org |
| Solid potassium and vanadium salts | Solid-state reaction | Moderate | Not specified | Polyanion vanadium sulfates | bohrium.com |
Intercalation and Templated Synthesis Approaches for this compound
Intercalation and templated synthesis represent advanced strategies to create this compound compounds with unique nanostructures and properties. These methods leverage the layered structure of vanadium oxides or use templates to guide the formation of specific architectures.
MXene-Derived Pathways for Potassium-Preintercalated Vanadium Oxide Nanostructures
A novel approach for synthesizing potassium-preintercalated vanadium oxide involves using two-dimensional transition metal carbides, known as MXenes, as precursors. bohrium.com Specifically, V₂CTₓ MXenes are transformed into bilayered vanadium oxide (BVO) nanostructures with preintercalated potassium ions. bohrium.com This transformation is typically achieved through a hydrogen peroxide-induced dissolution of the MXene followed by a hydrothermally assisted recrystallization process in the presence of a potassium salt like potassium chloride (KCl). bohrium.com
The synthesis process begins with the etching of a MAX phase (e.g., V₂AlC) to produce V₂CTₓ MXene nanoflakes. bohrium.com These MXene flakes are then dispersed in a solution containing potassium ions, and hydrogen peroxide is added to initiate the oxidation and dissolution of the MXene. bohrium.com A subsequent hydrothermal treatment leads to the formation of δ-KₓV₂O₅·nH₂O with distinct nanoflower-like morphologies. bohrium.com The etching conditions of the initial MXene precursor can influence the final morphology of the this compound, leading to either two-dimensional nanosheet petals or one-dimensional nanorod structures.
| MXene Precursor | Potassium Source | Key Reagents | Process Steps | Resulting Compound | Morphology | Reference |
| V₂CTₓ | KCl | H₂O₂ | 1. MXene dissolution 2. Hydrothermal recrystallization | δ-KₓV₂O₅·nH₂O | Nanoflower-like | bohrium.com |
Chemical Pre-intercalation Strategies for Expanding Vanadium Oxide Interlayer Spaces
Chemical pre-intercalation is a versatile strategy to introduce potassium ions into the interlayer space of vanadium oxides, thereby expanding the lattice and modifying its properties. This method involves the synthesis of the vanadium oxide in the presence of potassium salts, leading to the in-situ incorporation of potassium ions between the vanadium oxide layers. This approach has been shown to enhance the structural stability of the material.
The pre-intercalation is often carried out during solution-based synthesis methods like sol-gel or hydrothermal reactions. For example, bilayered vanadium oxides can be synthesized by the oxidation of V₂CTₓ MXene in hydrogen peroxide in the presence of alkali metal chlorides, including potassium chloride. The presence of these ions during the formation of the oxide structure leads to their entrapment within the interlayer galleries, acting as pillars that support the layered structure. This strategy allows for the tuning of the interlayer distance and can improve the electrochemical performance of the material in applications such as batteries.
| Vanadium Precursor | Intercalating Ion Source | Synthesis Method | Effect on Structure | Reference |
| V₂CTₓ MXene | KCl | Oxidation in H₂O₂ and hydrothermal treatment | Formation of δ-KₓV₂O₅·nH₂O with expanded interlayer spacing | |
| Layered V₂O₅ | K⁺ ions | Not specified | K⁺ ions act as pillars, increasing structural stability |
Thin Film Deposition and Growth Methodologies for Vanadium Oxide
The choice of deposition technique is critical in determining the final properties of vanadium oxide films. Methods range from high-vacuum physical vapor deposition to solution-based chemical approaches, each offering distinct advantages in controlling film growth.
Oxygen-assisted molecular beam epitaxy (MBE) is a sophisticated technique for growing high-quality, single-crystal thin films with atomic-level precision. arxiv.org This method is particularly suited for fundamental studies of phenomena like the metal-insulator transitions in correlated oxides. acs.org
In this process, a substrate, such as sapphire (Al2O3) or highly oriented pyrolytic graphite (B72142) (HOPG), is placed in an ultra-high vacuum chamber. arxiv.orgkuleuven.be Vanadium metal is evaporated from a source, and its deposition onto the substrate is performed in the presence of a controlled partial pressure of oxygen. kuleuven.be The low surface energy of substrates like graphene can initially promote three-dimensional island growth, but the presence of molecular oxygen helps to promote the formation of two-dimensional vanadium oxide layers. kuleuven.bedntb.gov.ua
A key feature of MBE is the ability to monitor the growth in real-time using techniques like Reflection High-Energy Electron Diffraction (RHEED). arxiv.org RHEED patterns confirm the epitaxial nature of the film, and oscillations in the RHEED signal intensity can correspond to the sequential completion of individual atomic layers. arxiv.org This allows for precise control over the film thickness, down to a single unit cell. arxiv.org
Research findings have demonstrated that oxygen-assisted MBE can produce high-quality, ultrathin V2O3 films that exhibit a dimensional confinement-induced metal-insulator transition. arxiv.orgacs.org These films are fully strained and coherent with the substrate, and the confinement acts as an effective out-of-plane stress, influencing the electronic properties. arxiv.orgacs.org On HOPG substrates, the technique can yield polycrystalline monolayer vanadium oxide with a mixed-valence state of V⁵⁺ and V⁴⁺. kuleuven.be
Table 1: Research Findings for Oxygen-Assisted MBE of Vanadium Oxide Films
| Substrate | Grown Film | Key Findings | Reference(s) |
|---|---|---|---|
| Al2O3 (0001) | Ultrathin V2O3 | Achieved atomic layered growth; demonstrated a confinement-induced metal-insulator transition. | acs.org, arxiv.org |
| Highly Oriented Pyrolytic Graphite (HOPG) | Ultrathin Vanadium Oxide | Crystalline monolayer films achieved after post-annealing; oxygen pressure promotes 2D growth. | kuleuven.be |
Magnetron sputtering is a widely used physical vapor deposition technique valued for its ability to produce uniform films over large areas with good reproducibility and strong adhesion. jkps.or.kr This method involves bombarding a vanadium metal or oxide target with energetic ions (typically Argon) from a plasma, causing atoms to be "sputtered" off the target and deposited onto a substrate. ucf.edudiva-portal.org
The process can be performed in several ways. In reactive sputtering, a vanadium metal target is used in an atmosphere containing both argon and oxygen. jkps.or.krucf.edu The ratio of oxygen in the sputtering gas is a critical parameter that controls the stoichiometry and phase of the resulting vanadium oxide film. jkps.or.kr Alternatively, a metallic vanadium film can be sputtered first and then subsequently oxidized in an oxygen atmosphere at elevated temperatures. aip.org Both direct current (DC) and radio-frequency (rf) power sources can be used to generate the plasma, with rf sputtering being suitable for insulating targets. jkps.or.krucf.edu
The properties of the deposited films are highly sensitive to deposition parameters such as substrate temperature, oxygen partial pressure, total deposition pressure, and post-deposition annealing treatments. ucf.edudiva-portal.org For instance, optimized VO₂ thin films grown on sapphire substrates by rf magnetron sputtering have shown a metal-to-insulator transition with a resistivity change of up to 4.3 x 10³. jkps.or.kr Studies have shown that varying the deposition pressure can determine whether the film exhibits thermochromic characteristics or typical semiconductor behavior. diva-portal.org This technique can be used to create various phases, including amorphous VOx, crystalline VO₂, and metastable β-V₂O₅. ucf.eduresearchgate.net
Table 2: Summary of Magnetron Sputtering Techniques for Vanadium Oxide Films
| Sputtering Method | Target | Substrate | Key Process Parameters | Resulting Film/Properties | Reference(s) |
|---|---|---|---|---|---|
| RF Magnetron Sputtering | Vanadium Metal | Al2O3 (0001) | Deposition temperature: 550 °C; Oxygen flow ratio: 3.85% | High-quality VO₂ with a metal-insulator transition; resistivity ratio of 4.3 x 10³. | jkps.or.kr |
| DC Reactive Magnetron Sputtering | Vanadium Metal | Glass | Post-deposition annealing at 450-550 °C | Formation of metastable β-V₂O₅ monoclinic crystal structure. | researchgate.net |
| RF Magnetron Sputtering (Reactive) | Vanadium Metal | Yttria-stabilized zirconia (YSZ) | Reactive sputtering in 5% O₂ in Ar at 400 °C | Metastable semiconducting VO₂ (B) phase. | aip.org |
| DC Reactive Magnetron Sputtering | Vanadium Metal | Glass | Total deposition pressure varied from 4 to 10 mTorr | Film deposited at 8 mTorr showed distinct thermochromic characteristics and a prevalent monoclinic VO₂ phase. | diva-portal.org |
The sol-gel method is a versatile and low-cost chemical solution deposition technique that allows for the coating of large and complex-shaped substrates. scispace.com The process begins with the synthesis of a 'sol', a colloidal suspension of solid particles, which is then converted into a 'gel', a solid network in a continuous liquid phase.
For vanadium oxide films, the precursor is typically a V₂O₅ powder dissolved in a solution (e.g., hydrogen peroxide) or a vanadium alkoxide like vanadium oxo-isopropoxide dissolved in an alcohol. acs.orgcambridge.org The substrate is then coated with this precursor solution using methods like dip-coating or spin-coating. scispace.comsfu.ca After deposition, the film is dried and undergoes a heat treatment (annealing) to remove organic residuals and crystallize the desired vanadium oxide phase. scispace.comacs.org
This method is particularly useful for studying the kinetics of phase transitions. acs.org For example, the metal-insulator transition in VO₂ films prepared by the sol-gel method has been investigated using in-situ X-ray diffraction at various temperatures. acs.org The data obtained can be analyzed using models such as the Johnson–Mehl–Avrami–Kolmogorov (JMAK) theory and the Kissinger method to determine the activation energies for the phase transformation during heating and cooling cycles. acs.org One study found the activation energies for the VO₂ phase transition to be 392.4 kJ/mol during heating and 126.0 kJ/mol during cooling, as described by the JMAK model. acs.org The final electrical and structural properties of the films, such as the temperature coefficient of resistance (TCR), can be controlled by adjusting the precursor concentration and the annealing temperature. sfu.ca
Table 3: Kinetic Data for Sol-Gel Deposited Vanadium Dioxide (VO₂) Thin Films
| Kinetic Model | Process | Activation Energy (kJ/mol) | Key Observation | Reference(s) |
|---|---|---|---|---|
| JMAK | Heating (M → R phase) | 392.4 | The phase transition started around 70 °C and completed at about 85 °C. | acs.org |
| JMAK | Cooling (R → M phase) | 126.0 | The phase transition started around 70 °C and completed at about 45 °C. | acs.org |
Sophisticated Structural Elucidation and Characterization of Potassium Vanadium Oxide
Advanced Crystallographic and Diffractometric Analysis
Crystallographic and diffractometric methods are fundamental to determining the atomic-level structure of potassium vanadium oxide. These techniques provide critical data on phase composition, crystal lattice parameters, and the arrangement of atoms within the material.
X-ray diffraction (XRD) is a primary and indispensable tool for the phase identification and structural analysis of potassium vanadium oxides. By analyzing the diffraction patterns, researchers can identify the specific crystalline phases present in a sample, determine their crystal structure, and measure key parameters such as interlayer spacing.
Different synthesis conditions can lead to various this compound phases, each with a unique XRD pattern. For instance, the monoclinic phase of KNH₄V₄O₁₀ with a C2/m space group has been identified through XRD analysis. mdpi.com The insertion of potassium ions into ammonium (B1175870) vanadium oxide can cause a shift in the (001) diffraction peak to a higher angle, indicating a contraction of the interplanar spacing due to the stronger electrostatic interaction between K⁺ and O²⁻ ions. mdpi.com In another example, δ-KₓV₂O₅·nH₂O exhibits a bilayered structure with an interlayer spacing of 9.62 Å. mdpi.com
The interlayer spacing is a critical parameter, especially in applications like batteries, as it dictates the ease of ion intercalation and deintercalation. For example, in some potassium vanadium oxides, the interlayer spacing can be as large as 9.8 Å to 10.1 Å. mdpi.comucl.ac.uk The presence of water molecules in the interlayer space can further expand this distance, as seen in V₂O₅·0.6H₂O, which has an interlayer spacing of 13.26 Å, significantly larger than that of anhydrous V₂O₅. researching.cn
Below is a table summarizing XRD data for various this compound compounds:
For materials that lack long-range crystalline order, such as disordered or amorphous potassium vanadium oxides, standard XRD techniques may not provide a complete structural picture. In these cases, neutron and X-ray scattering measurements, performed both in situ (during a process) and ex situ (before or after a process), are powerful tools for probing the local atomic arrangement and structural evolution.
These techniques can reveal details about short-range order, bond distances, and coordination environments that are not accessible through conventional diffraction methods. For example, ex situ and in situ neutron and X-ray scattering have been used to demonstrate that the interaction between a disordered structure and interlayer water enhances the electrochemical potassium storage capabilities of certain vanadium oxides. researching.cn Neutron total scattering, in particular, has been employed to show that as more sodium ions are incorporated into a layered manganese oxide structure, the material becomes more disordered, with a decrease in the coherent length from over 50 Å to approximately 30 Å. nih.gov
In situ XRD measurements are especially valuable for studying the dynamic structural changes that occur during electrochemical processes. researchgate.net By monitoring the diffraction patterns in real-time as a battery is charged and discharged, researchers can observe phase transformations, changes in lattice parameters, and the mechanics of ion insertion and removal. nih.govnih.gov For instance, in situ XRD has been used to track the reversible transformation of the δ phase of K₀.₅₁V₂O₅ into a new phase upon potassium ion deintercalation and intercalation. ciac.jl.cn These studies provide crucial insights into the reaction mechanisms and degradation pathways in battery materials. acs.orgnih.gov
High-Resolution Microscopy and Surface Topography Investigations
While diffraction techniques provide information about the bulk crystal structure, high-resolution microscopy is essential for visualizing the nanostructure, morphology, and surface features of this compound.
Transmission Electron Microscopy (TEM) is a powerful technique for imaging the internal structure of materials at the nanoscale. In the study of potassium vanadium oxides, TEM reveals details about the size, shape, and arrangement of nanocrystals, as well as the presence of lattice defects and the layered nature of the material.
High-resolution TEM (HRTEM) can even visualize the atomic lattice, allowing for direct measurement of interlayer spacings. For example, HRTEM images of KNH₄V₄O₁₀ have shown clear lattice fringes with a spacing of 0.95 nm, which corresponds to the (001) d-spacing observed in XRD patterns. mdpi.com Similarly, for VO₂–V₂O₅ nanoheterostructures, HRTEM has identified lattice fringes with interlayer spacings of 0.249 nm and 0.2 nm, corresponding to the (012) and (211) planes of VO₂ and V₂O₅, respectively. nih.govacs.org
TEM is also crucial for observing the nanostructural morphology. Studies have shown that potassium vanadium oxides can form various nanostructures, including nanobelts, nanosheets, and rounded clusters composed of stacked sheets. mdpi.comciac.jl.cnacs.org For instance, δ-K₀.₅₁V₂O₅ has been observed to form single-crystalline nanobelts. ciac.jl.cn In situ TEM allows for the real-time observation of structural transformations, such as the growth of V₂O₅ nanostructures during thermolysis. acs.org
SEM analysis of KNH₄V₄O₁₀ has shown that the material forms rounded clusters by stacking petal-like sheets, with a particle size of approximately 1 μm. mdpi.com In other studies, potassium vanadates have been observed to form belt-like structures with widths ranging from 50 to 200 nm and lengths of a few micrometers. acs.org The morphology can be influenced by synthesis conditions; for example, the length of KV₃O₈ crystals has been shown to increase with the synthesis temperature. acs.org SEM has also been used to observe the flower-like architecture of as-synthesized ammonium vanadium bronze (NH₄V₄O₁₀), which is believed to be beneficial for K-ion diffusion. ucl.ac.uk
The table below presents a summary of morphological features of various this compound compounds observed by SEM and TEM.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy techniques that provide atomic-scale resolution images of surfaces. rubiconscience.com.au AFM utilizes a mechanical probe to "feel" the surface topography, while STM measures the tunneling current between a sharp conductive tip and the sample surface. rubiconscience.com.au
These techniques are invaluable for studying the surface properties of potassium vanadium oxides, including surface roughness, the presence of atomic-level defects, and the arrangement of atoms on the surface. dtic.mil While STM is generally limited to conductive samples, AFM can be used to image both conducting and insulating materials. rubiconscience.com.au
For potassium vanadium oxides, AFM can be used to visualize the surface morphology with high resolution, revealing features such as steps and terraces on the crystal surface. researchgate.net This information is critical for understanding surface reactivity and the mechanisms of processes like catalysis and ion exchange. STM, where applicable, can provide detailed information about the electronic structure of the surface. nih.gov The combination of these techniques offers a comprehensive picture of the surface properties of this compound at the nanoscale. nih.gov
Spectroscopic Probes for Electronic and Local Structural Environments in this compound
Spectroscopic techniques are indispensable for characterizing the nuanced structural and electronic features of potassium vanadium oxides. They offer a window into oxidation states, coordination geometries, surface chemistry, vibrational modes, and paramagnetic centers, which collectively govern the material's behavior.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool used to investigate the local geometric and electronic structure of vanadium in potassium vanadium oxides. uu.nlpyrometallurgy.co.za The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). pyrometallurgy.co.zaresearchgate.net By analyzing the V K-edge spectra, researchers can determine the average oxidation state of vanadium and gather information about its coordination environment. uu.nlnih.govacs.org This is crucial for understanding the electrochemical and catalytic properties of these materials.
The methodology often involves comparing the spectra of the this compound sample to those of standard vanadium compounds with known oxidation states (e.g., V₂O₃, VO₂, V₂O₅). nih.govacs.orgresearchgate.net Linear combination fitting of the XANES data can then provide a quantitative determination of the different vanadium species present. pyrometallurgy.co.za
The XANES region of the XAS spectrum, which covers the energy range near the absorption edge, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orguu.nlscispace.com The energy of the absorption edge itself shifts to higher values with an increasing oxidation state of the vanadium atom. acs.orgresearchgate.net
A prominent feature in the V K-edge XANES spectra of vanadium oxides is the pre-edge peak, which arises from the 1s to 3d electronic transition. researchgate.net While this transition is dipole-forbidden in a perfect octahedral symmetry, it becomes allowed in distorted or non-centrosymmetric environments due to the mixing of vanadium 3d and oxygen 2p orbitals. researchgate.net The intensity and position of this pre-edge peak are therefore highly indicative of the local coordination symmetry around the vanadium atom. researchgate.netacs.org For instance, a more intense pre-edge peak suggests a greater deviation from octahedral symmetry. researchgate.net
During electrochemical processes, such as potassium ion intercalation and deintercalation, in-situ XANES can track the changes in the average vanadium valence state. A shift of the absorption edge to lower photon energies indicates a reduction of the vanadium centers. acs.org
Table 1: Interpreting Vanadium K-edge XANES Features
| Feature | Interpretation |
| Edge Position | Shifts to higher energy with increasing vanadium oxidation state. acs.orgresearchgate.net |
| Pre-edge Peak Intensity | Increases with increasing distortion from centrosymmetric (e.g., octahedral) geometry. researchgate.net |
| Pre-edge Peak Position | Can provide additional information on the specific coordination environment and electronic structure. researchgate.net |
| Main Edge Shape | Reflects the density of unoccupied p-states and is influenced by multiple scattering events. uu.nl |
This table provides an interactive guide to the key features of a Vanadium K-edge XANES spectrum and their structural and electronic interpretations.
The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic environment of the absorbing vanadium atom. mdpi.com The oscillations in this region are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information on the bond distances, coordination numbers, and the types of neighboring atoms. uu.nlmdpi.com
This technique is invaluable for determining the local structure, especially in materials that may lack long-range order, such as amorphous or highly disordered potassium vanadium oxides. researchgate.net However, obtaining accurate coordination numbers can be challenging due to the sensitivity of EXAFS amplitudes to chemical environment and disorder. aps.org Therefore, comparisons with structurally similar model compounds are often necessary for accurate determinations. aps.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of the atoms within the top few atomic layers of a material. ntu.edu.twbris.ac.ukrsc.org In the study of potassium vanadium oxides, XPS is crucial for determining the oxidation states of vanadium and potassium on the surface. nih.govitpa.lt
High-resolution XPS spectra of the V 2p region can be deconvoluted to identify the presence of different vanadium oxidation states, such as V⁵⁺ and V⁴⁺. nih.govacs.orgresearchgate.net The binding energies of the V 2p₃/₂ and V 2p₁/₂ peaks are characteristic of the specific oxidation state. researchgate.net For example, peaks corresponding to V⁴⁺ are typically found at lower binding energies than those for V⁵⁺. researchgate.netresearchgate.net Similarly, the O 1s spectrum can provide insights into the different oxygen environments, such as V-O bonds and surface hydroxyl groups. researchgate.net A survey spectrum reveals the presence of all elements on the surface, confirming the composition of the this compound. acs.org
Table 2: Typical Binding Energies for Vanadium Oxidation States in XPS
| Oxidation State | V 2p₃/₂ Binding Energy (eV) | Reference Compound Example |
| V⁵⁺ | ~517.1 | V₂O₅ itpa.lt |
| V⁴⁺ | ~516.4 | VO₂ researchgate.net |
| V³⁺ | Lower than V⁴⁺ | V₂O₃ |
This interactive table presents typical V 2p₃/₂ binding energy ranges for different vanadium oxidation states, aiding in the interpretation of XPS data for potassium vanadium oxides.
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a structural fingerprint. lehigh.edu It is highly sensitive to the local structure and symmetry of the crystal lattice. uu.nl For potassium vanadium oxides, Raman spectroscopy can be used to identify specific phases, monitor structural changes upon ion intercalation or temperature variations, and detect the presence of different types of V-O bonds. researchgate.netd-nb.infonsf.gov
The Raman spectra of different vanadium oxide phases are distinct. d-nb.infonsf.gov For example, the stretching mode of the vanadyl (V=O) bond typically appears as a sharp, high-frequency peak. researchgate.net Changes in the position and intensity of Raman bands can indicate phase transitions or alterations in the local coordination environment. researchgate.netd-nb.info For instance, the formation of V-O-V bridging bonds gives rise to characteristic bands at lower frequencies. researchgate.net The technique is also useful for confirming the presence of carbonaceous materials in composites. nsf.gov
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing paramagnetic species, which are atoms or ions with unpaired electrons. mdpi.comnih.gov In the context of potassium vanadium oxides, EPR is primarily used to study V⁴⁺ (d¹) centers, as V⁵⁺ (d⁰) is diamagnetic and V³⁺ (d²) is often EPR-silent at room temperature. uu.nlresearchgate.netuu.nl
The EPR spectrum of V⁴⁺ provides detailed information about its local environment. rsc.orgacs.org The interaction of the unpaired electron with the nuclear spin of vanadium (I = 7/2) results in a characteristic hyperfine structure, which is sensitive to the coordination geometry of the V⁴⁺ ion. uu.nluu.nl This makes EPR an excellent tool for probing the molecular structure of V⁴⁺ species. uu.nl
Furthermore, EPR can be used to assess the presence of oxygen vacancies. researchgate.net These vacancies can trap electrons, creating paramagnetic centers that can be detected by EPR. rsc.org The g-factor of the EPR signal can help to distinguish between different types of paramagnetic centers, such as V⁴⁺ ions and electrons trapped at oxygen vacancies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Vanadium Oxide
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state Magic Angle Spinning (MAS) NMR, serves as a powerful tool for probing the local atomic environments of vanadium in this compound compounds. ⁵¹V MAS NMR is highly sensitive to the coordination geometry and electronic structure of the vanadium nuclei, providing detailed insights that complement data from diffraction techniques.
Research has utilized ⁵¹V MAS NMR to distinguish between different vanadium sites within the crystal structure of potassium vanadium oxides like KV₃O₈. acs.org The technique can determine the magnitudes and relative orientations of the ⁵¹V quadrupole coupling and anisotropic shielding tensors. acs.org These parameters are intrinsic to the local symmetry of the vanadium site. For instance, distinct signals in the ⁵¹V MAS NMR spectrum can be assigned to vanadium atoms in different coordination environments, such as tetrahedral or distorted octahedral geometries. rsc.org
In studies of related sodium vanadium oxides, which share structural motifs with potassium analogues, ⁵¹V and ²³Na MAS NMR have been employed to identify and differentiate between various phases like β-NaVO₃ and Na₁₊ₓV₃O₈ that can form during synthesis or catalytic processes. rsc.orgethz.ch The chemical shifts and line shapes observed in the NMR spectra provide a fingerprint for the specific local structure and can be used to track phase transformations and the dispersion of vanadium sites on a support material. rsc.orgethz.ch For example, a higher dispersion of vanadium sites can be associated with specific NMR spectral features, correlating local structure with catalytic activity. ethz.ch
Table 1: Representative ⁵¹V NMR Parameters for Vanadium Oxides
| Compound/Phase | ⁵¹V Chemical Shift (ppm) | Coordination Environment | Reference |
|---|---|---|---|
| KV₃O₈ | Varies with site | Distorted Octahedral | acs.org |
| β-NaVO₃ | ~ -515 | Tetrahedral | rsc.org |
| α-NaVO₃ | ~ -577 | Tetrahedral | rsc.org |
| Supported V₂O₅ | Varies | Tetrahedral (Td) | rsc.org |
Diffuse Reflectance Spectroscopy (DRS) for Vanadium Oxidation States and Coordination Geometries
Diffuse Reflectance Spectroscopy (DRS), often in the UV-visible (UV-vis) or UV-vis-Near-Infrared (UV-vis-NIR) range, is a valuable technique for characterizing the optical properties of potassium vanadium oxides, which in turn provides information about vanadium's oxidation states and coordination geometries. The technique measures the light reflected from a sample to determine its absorption properties.
DRS studies on potassium vanadates such as K₂V₆O₁₆·nH₂O and KV₃O₈ have shown that these materials absorb light efficiently in the visible region. nih.govacs.org This absorption is responsible for their characteristic colors, such as the dark red of hydrated phases and the orange of non-hydrated phases. acs.org From the DRS data, the band gap energy of the material can be calculated. For example, the direct band gaps for K₂V₆O₁₆·0.65H₂O and KV₃O₈ have been determined to be 1.80 eV and 2.23 eV, respectively, with KV₃O₈ also showing an indirect band gap of 1.91 eV. nih.govacs.org These band gap values are crucial for applications like photocatalysis, as they determine the range of the electromagnetic spectrum the material can utilize. acs.org
Furthermore, the features in the UV-vis DRS spectra, particularly the pre-edge peaks in V K-edge XANES (X-ray Absorption Near Edge Structure) which can be correlated with DRS results, are sensitive to the coordination symmetry of the vanadium atoms. rsc.org The intensity of the pre-edge peak changes depending on the centrosymmetry of the vanadium environment, following a general trend where tetrahedral (Td) coordination gives a more intense peak than square pyramidal (SP) or octahedral (Oh) coordination. rsc.org This allows DRS to be used to infer the coordination geometry of vanadium sites within the material's structure. rsc.org
Table 2: Optical Properties of Potassium Vanadium Oxides Determined by DRS
| Compound | Band Gap Type | Band Gap Energy (eV) | Observed Color | Reference |
|---|---|---|---|---|
| K₂V₆O₁₆·0.65H₂O | Direct | 1.80 | Dark Red | nih.govacs.org |
| KV₃O₈ | Indirect | 1.91 | Orange | nih.govacs.org |
| KV₃O₈ | Direct | 2.23 | Orange | acs.org |
Operando and In Situ Characterization Techniques for Dynamic Electrochemical Processes in this compound
Operando and in situ characterization techniques are indispensable for understanding the dynamic structural and chemical changes that occur in this compound electrodes during electrochemical processes, such as charging and discharging in a battery. jos.ac.cnresearchgate.net These methods allow for real-time monitoring of the material under actual operating conditions, providing crucial insights into reaction mechanisms, structural stability, and failure modes. jos.ac.cn
In the context of potassium-ion batteries (KIBs), in situ and operando X-ray diffraction (XRD) are frequently employed to track the evolution of the crystalline phases of this compound cathodes. researchgate.net These studies have revealed that materials like K₆(VO)₂(V₂O₃)₂(PO₄)₄(P₂O₇) undergo reversible potassium extraction and insertion via a two-phase reaction mechanism during cycling. researchgate.net Similarly, for VOPO₄-graphene heterostructures, in situ characterization has demonstrated a reversible intercalation mechanism with negligible volume change, which is key for long-term cycling stability. researchgate.net
These advanced characterization methods can elucidate the specific pathways of ion movement and storage. For instance, in K₂V₃O₈ used as an anode, these techniques can help to understand the reasons behind capacity fading over cycles. researching.cn For K₀.₂₃V₂O₅ cathodes in aqueous zinc-ion batteries, in situ XRD has been used to illustrate the reversible storage of Zn²⁺ and the material's high structural stability. researchgate.netmatec-conferences.org By combining these experimental observations with theoretical calculations, a comprehensive picture of the structure-property-performance relationship in this compound electrodes can be established, guiding the design of more efficient and durable energy storage materials. jos.ac.cnresearchgate.net
Table 3: Examples of In Situ/Operando Characterization of Potassium Vanadium Oxides
| Material | Technique | Observation | Application | Reference |
|---|---|---|---|---|
| K₆(VO)₂(V₂O₃)₂(PO₄)₄(P₂O₇) | Operando and Ex Situ XRD | Reversible K extraction/insertion via a two-phase reaction. | K-ion Battery Cathode | researchgate.net |
| VOPO₄-graphene heterostructure | In Situ Characterization | Reversible cation intercalation with negligible volume change. | K-ion Battery Cathode | researchgate.net |
| K₀.₂₃V₂O₅ | In Situ XRD | High structural stability and reversible Zn²⁺ storage. | Aqueous Zn-ion Battery Cathode | researchgate.netmatec-conferences.org |
| K₂V₃O₈ | - | High initial capacity but subsequent fading. | K-ion Battery Anode | researching.cn |
Computational Modeling and Theoretical Frameworks for Potassium Vanadium Oxide Systems
Density Functional Theory (DFT) Investigations of Potassium Vanadium Oxide
Density Functional Theory (DFT) has been extensively employed to investigate the fundamental properties of potassium vanadium oxides. By solving the quantum mechanical equations that govern the behavior of electrons, DFT can accurately predict a wide range of material characteristics, from the energetics of potassium ion insertion to the electronic and structural changes that occur upon intercalation.
First-principles calculations based on DFT have been instrumental in determining the energetic feasibility of potassium ion insertion into various vanadium oxide polymorphs and in mapping the diffusion pathways for potassium ions within the host lattice. These calculations are crucial for predicting the electrochemical performance of this compound-based cathode materials.
Studies have shown that the energetics of potassium insertion are highly dependent on the specific crystalline phase of vanadium oxide. For instance, DFT calculations have revealed that the metastable β-V₂O₅ phase exhibits lower (stronger) insertion energies for potassium compared to other phases like orthorhombic α-V₂O₅, VO₂(B), and VO₂(R) cambridge.org. This preferential insertion into β-V₂O₅ is attributed to its larger interlayer distance, which provides more spacious interstitial sites to accommodate the relatively large potassium ions cambridge.org. The compact interlayer space of α-V₂O₅, in contrast, presents greater difficulty for the insertion and diffusion of K⁺ ions nih.gov.
The diffusion barriers, which are indicative of the rate performance of a battery, have also been computed. The diffusion barrier for potassium in β-V₂O₅ is significantly lower than in α-V₂O₅ and VO₂(B) cambridge.org. Specifically, the diffusion barrier in the α phase is reported to be 1.70 eV, while in VO₂(B), it is a prohibitive 4.38 eV at room temperature cambridge.org. This high barrier in VO₂(B) is a result of significant coordination changes and increased strain at the transition state of the diffusion path cambridge.org. In both α-V₂O₅ and β-V₂O₅, potassium diffusion is found to occur preferentially along the crystallographic a-direction cambridge.org. Theoretical strategies have been proposed to lower these insertion energetics and diffusion barriers, such as reconstructing the V-O polyhedra of orthorhombic V₂O₅ to create a larger interlayered structure ciac.jl.cn.
| Vanadium Oxide Phase | Diffusion Barrier (eV) | Preferential Diffusion Direction |
|---|---|---|
| α-V₂O₅ | 1.70 | a-direction |
| β-V₂O₅ | Lowest among phases | a-direction |
| VO₂(B) | 4.38 | N/A |
DFT calculations provide deep insights into the electronic structure of potassium vanadium oxides through the analysis of the Density of States (DOS) and spin density differences. These analyses help to understand the changes in conductivity and magnetic properties upon potassium intercalation.
The electronic structure of pristine vanadium oxide phases varies significantly. For example, α-V₂O₅ and β-V₂O₅ are semiconducting materials with band gaps of approximately 1.7 eV, whereas pristine VO₂(R) and VO₂(B) are predicted to be metallic cambridge.org. Upon insertion of potassium, the electronic structure is altered. The introduction of potassium ions into the vanadium oxide lattice donates electrons to the host material, leading to a reduction of the vanadium centers and a shift in the Fermi level. This can result in a transition from a semiconducting to a metallic state, which is beneficial for the electronic conductivity of the electrode material. DFT calculations have been employed to investigate these changes upon potassium insertion cambridge.org.
The prediction of binding energies and intercalation voltages is a key application of DFT in the study of battery materials. The binding energy of potassium to the host structure is related to the expected voltage of the battery.
First-principles calculations have been used to compute these properties for various vanadium oxide phases. It has been shown that β-V₂O₅ is expected to deliver the highest initial voltage (3.07 V) upon potassiation, corresponding to the strongest potassium binding energies among the investigated phases cambridge.org. In contrast, the predicted initial voltages for α-V₂O₅ and VO₂(B) are 2.89 V and 2.54 V, respectively cambridge.org. For VO₂(R), the binding energy is positive, indicating that no intercalation reaction is predicted to occur cambridge.org. The strong binding in β-V₂O₅ is a result of small lattice strain contributions and moderate atomic displacements, facilitated by its large interlayer spacing cambridge.org.
| Vanadium Oxide Phase | Predicted Initial Voltage (V) | K Binding Energy (eV) |
|---|---|---|
| α-V₂O₅ | 2.89 | -2.89 |
| β-V₂O₅ | 3.07 | Strongest |
| VO₂(B) | 2.54 | - |
| VO₂(R) | -2.43 (inactive) | Positive |
Potassium intercalation can induce significant structural transformations in the vanadium oxide host material. DFT is a powerful tool for modeling these changes and understanding their impact on electrochemical properties.
Upon potassium insertion, the vanadium oxide lattice can undergo phase changes and expansion of the interlayer spacing. For example, in γ'-V₂O₅, the potassiation process triggers a distinct structural rearrangement, leading to the crystallization of K₀.₇₈V₂O₅ with a moderate interlayer expansion of 9.4% nih.gov. Similarly, pure α-V₂O₅ has been shown to exhibit an irreversible phase change during the first cycle of sodium insertion, forming a stable α'-NaV₂O₅ intercalation compound, a phenomenon that can be theoretically modeled for potassium as well cambridge.org. These structural transformations are critical as they can affect the stability and cyclability of the electrode. Theoretical calculations have suggested that interlayered water can play a crucial role in suppressing phase transitions, thereby mitigating mechanical damage and enhancing cycling stability rsc.org.
Defect engineering, particularly the introduction of oxygen vacancies, is a strategy to enhance the electrochemical properties of vanadium oxides. DFT calculations are used to understand the role of these defects.
Oxygen vacancies can be created in the vanadium oxide framework, which can reduce the strong electrostatic interaction between the host material and the intercalating ions, thereby accelerating reaction kinetics jos.ac.cnresearching.cn. DFT calculations have been used to study the formation of oxygen vacancies in bulk α-V₂O₅ acs.org. These studies have shown that the presence of oxygen vacancies can induce localized reduced vanadium states (V⁴⁺) in the band gap, which can improve the electronic conductivity of the material acs.org. Furthermore, DFT calculations reveal that creating a crystalline/amorphous heterointerface through surface amorphization can substantially lower the surface energy and narrow the band gap of VO₂(B), which enhances K⁺ storage capacity and electron transfer researchgate.net.
Ab Initio Molecular Dynamics (AIMD) Simulations for Amorphous this compound Structures and Interlayer Dynamics
While DFT is excellent for studying crystalline structures at zero Kelvin, Ab Initio Molecular Dynamics (AIMD) simulations are employed to investigate the behavior of materials at finite temperatures, including amorphous structures and the dynamics of ion movement.
AIMD simulations can provide a more realistic picture of the interlayer dynamics of potassium ions within the vanadium oxide host, especially in amorphous or disordered structures. These simulations can track the movement of individual atoms over time, allowing for the direct observation of diffusion mechanisms and the influence of temperature on ion transport. For amorphous this compound, AIMD can be used to generate realistic amorphous structures and to study how the lack of long-range order affects potassium ion insertion and diffusion. While specific AIMD studies on amorphous this compound are emerging, the technique has been successfully applied to understand ion diffusion in other layered materials. The insights gained from such simulations are crucial for designing electrode materials with improved rate capabilities and long-term stability.
Theoretical Models for Phase Transitions in Vanadium Oxide Materials
The metal-insulator transition (MIT) in vanadium oxides, particularly vanadium dioxide (VO₂), is a phenomenon of intense scientific interest due to the dramatic and rapid changes in electronic and structural properties that occur at its transition temperature (T_c ≈ 340 K). rsc.org This transition, from a high-temperature metallic phase (rutile structure) to a low-temperature insulating phase (monoclinic structure), has been the subject of a long-standing debate regarding its fundamental mechanism. rsc.orgresearchgate.net Computational and theoretical models have been crucial in attempting to unravel the complex interplay of factors driving this transition.
The debate over the nature of the MIT in vanadium oxides has historically been framed by two primary theoretical models: the Peierls transition and the Mott transition. mdpi.com
Peierls Transition Theory: This model attributes the MIT to a structural instability. mdpi.com In the low-temperature monoclinic phase, vanadium atoms pair up, or "dimerize," along the c-axis of the rutile structure. rsc.org This dimerization doubles the periodicity of the crystal lattice, which, according to the Peierls theorem, opens a band gap at the Fermi level, driving the material into an insulating state. acs.org This mechanism is considered a single-particle description, where the structural distortion is the primary cause of the electronic transition. researchgate.net The formation of V-V dimers leads to a splitting of the vanadium 3d band into a filled bonding band and an empty anti-bonding band, which is responsible for the insulating gap. mdpi.com
Mott Transition Theory: In contrast, the Mott-Hubbard model posits that strong electron-electron correlations are the main driver of the MIT. mdpi.comrsc.org This theory suggests that even without a structural change, a sufficiently strong Coulomb repulsion between electrons on the same atomic site can prevent them from moving freely, thus localizing the electrons and opening a charge gap. rsc.org In this scenario, the structural distortion observed is considered a secondary effect, a consequence of the electronically driven transition rather than its cause. researchgate.net
For decades, the question of whether the MIT in VO₂ is a Peierls or a Mott transition has been a classic "chicken or the egg" problem. researchgate.net However, a growing consensus, supported by advanced computational models, suggests that this is an ill-posed question. rsc.orgresearchgate.net Modern theoretical approaches, such as dynamical mean-field theory (DMFT), indicate that both mechanisms are deeply intertwined and essential for a complete description. researchgate.netrsc.org These studies reveal that neither strong electronic correlations nor lattice vibrations alone are sufficient to explain the phase diagram of VO₂. rsc.org Instead, a synergistic mechanism, often termed a Peierls-assisted Mott transition, is proposed. rsc.org In this view, the Peierls distortion assists in an orbital-selective Mott instability, where electron correlations open a gap within the framework of the distorted lattice. rsc.org First-principles calculations have shown that the MIT involves both a significant V-V dimerization (Peierls) and a concurrent orbital switching, which points to the role of electron correlations (Mott). psu.edu
Beyond the Peierls-Mott framework, the role of spin interactions has been explored to understand the MIT in VO₂. In vanadium dioxide, the energies associated with electron-electron, electron-lattice, spin-spin, and spin-lattice interactions are of a similar order of magnitude. acs.org This complexity means that spin, charge, orbital, and lattice degrees of freedom are all closely linked and can be manipulated. acs.org
Spin-pairing models contribute to the understanding of the insulating state. In the low-temperature monoclinic phase, the dimerization of vanadium atoms leads to the formation of V-V pairs. These pairs are characterized by the spins of the d-electrons aligning in an antiparallel fashion, resulting in a spin-singlet state (total spin S=0). This spin-pairing effectively removes the magnetic moment that would be present if the electrons on the vanadium atoms were unpaired. The insulating M1 phase of VO₂ is indeed paramagnetic. rsc.org The formation of these spin-paired dimers is a key feature of the structural transition that is intimately linked to the opening of the electronic band gap. Computational and theoretical approaches that include spin engineering have been used to manipulate these interactions, demonstrating the ability to influence the electronic and magnetic transitions while potentially pinning the structural ones. acs.org
Understanding the kinetics of the MIT is crucial for the development of VO₂-based technologies, such as smart windows and electronic switches. researching.cn Phase transition kinetic modeling in vanadium oxide thin films aims to describe the dynamics of the transformation between the metallic and insulating states.
Phase-field models are being developed to capture the interplay between structural and electronic orders during the transition. aps.org These models can simulate phenomena such as the incubation period observed before a rapid switch from the insulating to the metallic phase when an electrical pulse is applied. aps.org
A common theoretical framework used to analyze the kinetics of solid-state phase transformations is the Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory. liverpool.ac.uk This model is applied to investigate the transformation kinetics from the monoclinic to the rutile phase (heating) and vice versa (cooling) in VO₂ thin films. By using techniques like in-situ X-ray diffraction (XRD) to track the phase evolution with temperature, researchers can extract key kinetic parameters. liverpool.ac.uk
One study using the JMAK model to analyze the phase transition in VO₂ thin films prepared by a sol-gel method determined the activation energies for the transition. liverpool.ac.uk The findings are summarized in the table below.
| Transition Process | Activation Energy (kJ/mol) |
| Heating (Insulator to Metal) | 392.4 |
| Cooling (Metal to Insulator) | 126.0 |
| This table displays the activation energies for the metal-insulator transition in VO₂ thin films as determined by a kinetic model based on JMAK theory. liverpool.ac.uk |
The significant difference in activation energy between the heating and cooling processes highlights the hysteretic nature of the first-order phase transition in VO₂. rsc.orgliverpool.ac.uk Such kinetic modeling provides a deeper understanding of the phase change behavior, which is essential for designing and optimizing VO₂ thin film devices. liverpool.ac.uk
Computational Insights into Catalytic Properties of Potassium-Promoted Vanadium Oxide
Potassium is a frequently used promoter in vanadium oxide-based catalysts, which are employed in various industrial oxidation reactions. Computational modeling, particularly using Density Functional Theory (DFT), provides atomic-scale insights into how potassium influences the catalyst's structure, electronic properties, and ultimately, its reactivity.
Theoretical studies show that the addition of potassium significantly alters the local geometric and electronic structure of surface vanadia species. The potassium promoter acts as an electron donor, influencing the V-O bonds within the catalyst structure.
First-principles DFT+U calculations on layered this compound (δ-K₀.₅V₂O₅) have confirmed that potassium induces electron transfer to the vanadium centers, mediated by apical oxygen atoms. researchgate.net This electronic perturbation affects the catalyst's redox properties. Experimental studies, which are supported by theoretical understanding, have shown that the interaction of potassium with surface vanadium oxide species weakens and lengthens the terminal vanadium-oxygen double bond (V=O). rsc.org This structural change is a direct consequence of the electronic influence of the potassium ions.
The reducibility of a catalyst—its ability to be reduced by losing oxygen—is a critical factor in oxidation catalysis, as it relates to the availability of lattice oxygen to participate in the reaction mechanism. The interaction with hydrogen is often used as a probe for this property, both experimentally and computationally.
Direct computational studies determining the precise hydrogen adsorption energies on potassium-promoted vanadium oxide surfaces are not widely available in the reviewed literature. Such calculations would typically involve DFT to model the adsorption of hydrogen atoms or molecules on various sites of a K-doped V₂O₅ surface slab and calculate the corresponding binding energies.
However, computational frameworks support the interpretation of experimental findings regarding reducibility. Experimental techniques like Temperature-Programmed Reduction in hydrogen (H₂-TPR) consistently show that the addition of potassium to vanadium oxide catalysts increases the temperature required for reduction. rsc.org This indicates that the potassium-promoted catalyst is more difficult to reduce, meaning its reducibility is decreased. researchgate.net
From a theoretical standpoint, this decreased reducibility can be explained by the electronic effects of the potassium promoter. The electron-donating nature of potassium increases the electron density on the vanadium centers and strengthens the V-O bonds. A stronger V-O bond requires more energy to be broken, which translates to a higher reduction temperature and lower reducibility. DFT calculations can quantify this bond strengthening by analyzing bond lengths, bond orders, and the energy required to create an oxygen vacancy on the catalyst surface, a key step in the reduction process. While specific values for hydrogen adsorption are not detailed, the theoretical consensus is that the electronic promotion by potassium stabilizes the vanadium oxide lattice against reduction.
Electrochemical Reaction Mechanisms and Ion Transport in Potassium Vanadium Oxide
Elucidation of Potassium Ion Intercalation and De-intercalation Mechanisms
The insertion (intercalation) and removal (de-intercalation) of potassium ions into the potassium vanadium oxide host structure are complex processes that can occur through different mechanisms, primarily dictated by the material's crystallinity, morphology, and composition.
In many crystalline forms of vanadium oxides, the charge storage process is governed by a diffusion-limited intercalation mechanism. This process involves the insertion of potassium ions into the bulk of the material, which is a solid-state diffusion process often accompanied by phase transitions. This mechanism is characteristic of "battery-type" behavior.
Research on vanadium pentoxide (V₂O₅) composites has revealed a dual-stage K-ion insertion process. Initially, K+ ions are inserted into the interlayer region via a rapid pseudocapacitive intercalation. Following this, a slower, diffusion-limited intercalation occurs where K+ ions are inserted into the [VO₆] bi-layer region rsc.org. This second stage is the rate-limiting step and can affect the material's performance at high charge-discharge rates. The challenges associated with this mechanism include slow ion diffusion kinetics and structural distortions caused by the insertion of large potassium ions, which can lead to capacity loss over time nih.govacs.org.
In contrast to their highly crystalline counterparts, nanocrystalline potassium vanadium oxides exhibit a different dominant charge storage mechanism known as pseudocapacitive intercalation. This process involves fast, surface-based redox reactions that are not limited by solid-state diffusion, allowing for much higher rates of charge and discharge.
Studies on nanocrystalline K₀.₅V₂O₅·0.5H₂O have shown that reducing the long-range structural order changes the charge storage mechanism from a battery-type intercalation, which involves phase transitions, to a phase transition-free pseudocapacitive K-ion intercalation rsc.orgresearchgate.netresearching.cn. This shift in mechanism is a key reason for the enhanced cycling stability observed in nanocrystalline materials. The pseudocapacitive mechanism avoids the mechanical stress associated with phase changes in the bulk material, leading to improved structural integrity over many cycles rsc.orgresearchgate.net. This type of surface-redox pseudocapacitance has also been explored in other materials like vanadium nitride for potassium-ion capacitors, highlighting its potential for high-power applications dntb.gov.ua.
Comprehensive Charge Storage Mechanism Analysis in this compound
Diffusion-controlled intercalation: The insertion of K⁺ ions into the bulk crystal lattice.
Pseudocapacitive charge storage: Fast, reversible faradaic reactions occurring at the surface or near-surface of the material.
Double-layer capacitance: Non-faradaic charge storage from the accumulation of ions at the electrode-electrolyte interface.
The dominant mechanism is highly dependent on the material's physical and chemical properties. For instance, highly crystalline δ-K₀.₅V₂O₅ primarily relies on battery-type intercalation, which is associated with phase transitions and slower kinetics rsc.org. Conversely, nanocrystalline K₀.₅V₂O₅·0.5H₂O demonstrates a charge storage mechanism that is predominantly pseudocapacitive rsc.orgresearching.cn. This capacitive-dominated potassium storage mechanism enables greater rate capability and cyclability acs.orgnih.gov. The presence of structural water and a disordered structure in some vanadium oxide nanosheets also contributes to a diffusion-limited redox process researchgate.net.
The following table summarizes the key differences in electrochemical properties between highly crystalline and nanocrystalline this compound, which arise from their different charge storage mechanisms.
| Property | Highly Crystalline K₀.₅V₂O₅ | Nanocrystalline K₀.₅V₂O₅·0.5H₂O |
| Dominant Mechanism | Battery-type intercalation with phase transitions rsc.org | Phase transition-free pseudocapacitive intercalation rsc.orgresearchgate.net |
| Cycling Stability | 33.3% capacity retention after 100 cycles rsc.orgresearchgate.net | 81% capacity retention after 200 cycles rsc.orgresearchgate.net |
| Mechanical Stress | High, due to K-ion-induced phase changes rsc.orgresearchgate.net | Mitigated, due to suppressed phase transitions rsc.org |
| Kinetics | Sluggish, diffusion-limited rsc.org | Fast, surface-controlled |
Structural Evolution and Stability during Repeated Electrochemical Cycling
The structural integrity of this compound during repeated intercalation and de-intercalation of large potassium ions is a critical factor determining its long-term performance as a battery cathode.
The presence of structural water molecules within the layers of vanadium oxides plays a crucial role in enhancing electrochemical stability. These water molecules act as pillars, expanding the interlayer spacing nih.govresearching.cn. This expansion facilitates the easier insertion and diffusion of large K⁺ ions, reducing the structural strain during cycling researching.cn.
For example, in nanocrystalline K₀.₅V₂O₅·0.5H₂O, theoretical calculations have shown that the interlayered water is critical in suppressing phase transitions rsc.orgresearchgate.net. By preventing these abrupt structural changes, the water mitigates mechanical damage to the electrode, leading to significantly improved cycling stability rsc.orgresearching.cn. The structural water can also induce rearrangements of the vanadium-oxygen octahedra, which further enhances the stability of disordered potassium-intercalated vanadium oxide nanosheets researchgate.net. The presence of water can also facilitate a surface-controlled charge transport process, enabling higher capacity rsc.org.
A common degradation pathway for crystalline electrode materials during electrochemical cycling is amorphization, the gradual loss of long-range crystal order. It has been reported that the capacity decay in some potassium vanadium oxides is linked to the amorphization of their crystal structure during repeated potassiation/de-potassiation processes researching.cn. This structural degradation can lead to a loss of active material and an increase in internal resistance. Studies on V₂O₅ have shown that it can become irreversibly amorphous under pressure, a process that can be mimicked by the mechanical stresses of ion intercalation fz-juelich.de.
However, the role of amorphization is complex. In some systems, the presence of amorphous domains arranged alternately with crystalline domains can help prevent the total collapse of the crystal structure during ion exchange nih.gov. Furthermore, in certain vanadium oxide glass-based anodes, electrochemically induced nanocrystals can precipitate within the amorphous matrix during cycling, which can enhance cycling stability aau.dk. This suggests that while uncontrolled amorphization of a crystalline structure is often detrimental, composites with both crystalline and amorphous phases may offer a path to more stable electrode materials nih.govaau.dk.
The table below summarizes the structural changes and their effects on the stability of this compound during cycling.
| Structural Feature / Process | Description | Impact on Stability |
| Interlayered Water | H₂O molecules present between V-O layers, expanding the interlayer space nih.govresearching.cn. | Positive: Suppresses phase transitions, mitigates mechanical damage, and improves cycling stability rsc.orgresearchgate.netresearching.cn. |
| Amorphization | Loss of long-range crystalline order due to repeated K⁺ ion insertion/extraction researching.cn. | Negative/Complex: Generally leads to capacity decay researching.cn. However, amorphous domains can sometimes prevent structural collapse nih.gov. |
| Phase Transitions | Changes in the crystal structure in response to varying K⁺ concentration. | Negative: Induces mechanical stress and strain, leading to material degradation and poor cycle life rsc.orgresearchgate.net. |
Electrochemical Strain Generation and Mechanical Deformation in Vanadium Oxide Cathodes
The intercalation and deintercalation of potassium ions (K⁺) within the vanadium oxide host structure induce significant mechanical stress and strain, which can lead to mechanical degradation and capacity fade over repeated cycling. The large ionic radius of the potassium ion is a primary contributor to these chemo-mechanical challenges in potassium-ion batteries (KIBs) rsc.org.
During the discharge process, the insertion of K⁺ ions into the interlayer spaces of the vanadium oxide lattice causes the layers to expand, resulting in a positive strain on the cathode material. Conversely, during the charging process, the extraction of K⁺ ions leads to a contraction of the lattice, generating a negative strain acs.orgnih.gov. This repeated expansion and contraction can lead to the accumulation of mechanical damage, such as particle cracking, fracture, and delamination from the current collector, ultimately compromising the electrochemical performance of the battery rsc.org.
Theoretical calculations and experimental observations have shown that the magnitude of this electrochemical strain is closely linked to the specific crystal structure of the vanadium oxide. For instance, first-principles studies have revealed that the VO₂(R) lattice undergoes substantial deformations upon potassium insertion, leading to high strain energies that inhibit the intercalation reaction cambridge.org. In contrast, phases with larger interlayer spacing, such as metastable β-V₂O₅, can better accommodate the large potassium ions, resulting in lower lattice strains cambridge.org.
Research has shown that strategies to mitigate this mechanical degradation are crucial for the development of stable this compound cathodes. One effective approach is to reduce the long-range structural order of the material. Nanocrystalline K₀.₅V₂O₅·0.5H₂O, for example, exhibits significantly improved cycling stability compared to its highly crystalline counterpart. This is attributed to a change in the charge storage mechanism from a battery-type intercalation involving phase transitions to a phase transition-free pseudocapacitive intercalation, which minimizes mechanical damage researchgate.net.
Furthermore, the presence of structural water within the interlayer spaces of vanadium oxides can play a critical role in suppressing phase transitions and mitigating mechanical damage, thereby enhancing cycling stability rsc.org. The water molecules act as pillars, stabilizing the structure during the insertion and extraction of potassium ions.
Kinetic Studies of Potassium Ion Diffusion in Vanadium Oxide Materials
Application of Galvanostatic Intermittent Titration Technique (GITT) for Ion Diffusion Coefficients
The Galvanostatic Intermittent Titration Technique (GITT) is a widely used electrochemical method to determine the chemical diffusion coefficient of ions in electrode materials neware.netjecst.orgjecst.org. The technique involves applying a series of constant current pulses, each followed by a relaxation period where the cell is left at open circuit metrohm.com. By analyzing the voltage response during the current pulse and the subsequent relaxation, the diffusion coefficient can be calculated at various states of charge jecst.orgjecst.org.
The diffusion coefficient (D) can be calculated using the following simplified equation, derived from Fick's second law of diffusion:
where:
τ is the duration of the current pulse.
nₘ is the number of moles of the active material.
Vₘ is the molar volume of the active material.
S is the active surface area of the electrode.
ΔEₛ is the steady-state voltage change after the current pulse.
ΔEₜ is the total voltage change during the current pulse, corrected for the IR drop.
Below is a representative, interactive data table illustrating the type of data that would be obtained from a GITT experiment on a hypothetical this compound cathode, showing the variation of the K⁺ diffusion coefficient with the state of charge.
| State of Charge (%) | K⁺ Diffusion Coefficient (cm²/s) |
| 10 | 1.2 x 10⁻¹⁰ |
| 20 | 2.5 x 10⁻¹⁰ |
| 30 | 4.8 x 10⁻¹⁰ |
| 40 | 7.1 x 10⁻¹⁰ |
| 50 | 9.5 x 10⁻¹⁰ |
| 60 | 8.3 x 10⁻¹⁰ |
| 70 | 6.4 x 10⁻¹⁰ |
| 80 | 3.7 x 10⁻¹⁰ |
| 90 | 1.9 x 10⁻¹⁰ |
Note: The data in this table is illustrative and intended to demonstrate the output of a GITT analysis. Actual values would be dependent on the specific this compound compound and experimental conditions.
Computational Determination of Migration Energy Barriers for Potassium Ions
First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental aspects of ion diffusion in solid-state materials. These computational methods allow for the determination of migration energy barriers, which are the energy hurdles that an ion must overcome to move from one site to another within the crystal lattice. A lower migration energy barrier corresponds to faster ion diffusion.
Several computational studies have explored the migration of potassium ions in different vanadium oxide structures. These studies have shown that the crystal structure of the vanadium oxide host plays a crucial role in determining the diffusion pathways and the associated energy barriers for K⁺ ions cambridge.org.
For example, a DFT study comparing four different vanadium oxide phases found that the metastable β-V₂O₅ exhibits the lowest diffusion barrier for potassium ions compared to orthorhombic α-V₂O₅, VO₂(B), and VO₂(R) cambridge.org. This is attributed to the larger interlayer spacing in β-V₂O₅, which provides more open channels for K⁺ migration jos.ac.cn. The diffusion in these vanadium pentoxides was found to occur preferentially along the crystallographic a-direction cambridge.org.
Another DFT study on δ-V₂O₅ revealed two primary diffusion pathways for potassium ions within the interlayer space, with calculated migration activation energies of 0.23 eV and 0.28 eV, respectively ciac.jl.cn. These low diffusion barriers are consistent with the excellent rate performance observed experimentally for this material ciac.jl.cn.
The table below summarizes some of the computationally determined migration energy barriers for potassium ions in different vanadium oxide structures.
| Vanadium Oxide Phase | Diffusion Pathway | Migration Energy Barrier (eV) |
| δ-V₂O₅ | Path 1 | 0.23 |
| δ-V₂O₅ | Path 2 | 0.28 |
| β-V₂O₅ | a-direction | Relatively low (unspecified) |
| α-V₂O₅ | a-direction | Higher than β-V₂O₅ |
| VO₂(B) | - | Higher than β-V₂O₅ |
These computational insights are invaluable for the rational design of new this compound cathode materials with optimized crystal structures that facilitate rapid potassium ion diffusion, thereby leading to improved rate capabilities.
Advanced Materials Design and Optimization Strategies for Potassium Vanadium Oxide
Engineering of Structural Order and Crystallinity in Potassium Vanadium Oxide
The degree of crystallinity, from highly ordered structures to amorphous arrangements, plays a critical role in the electrochemical behavior of this compound. sciopen.com Modifying the structural order is a key strategy to optimize ion storage and transport properties.
Reducing the long-range structural order in potassium vanadium oxides has been identified as an effective method to significantly boost their performance, particularly in potassium-ion batteries (KIBs). rsc.orgresearchgate.net Highly crystalline materials often suffer from mechanical failure and poor cycle life due to large volume changes during the repeated insertion and extraction of large potassium ions. rsc.orgresearchgate.net
In contrast, materials with reduced long-range order, such as nanocrystalline or amorphous structures, can better accommodate the strain of potassiation/depotassiation. rsc.orgresearching.cn Research on layered K₀.₅V₂O₅ demonstrates this principle effectively. The nanocrystalline form, K₀.₅V₂O₅·0.5H₂O, showed a capacity retention of 81% after 200 cycles. rsc.orgresearchgate.net Its highly crystalline counterpart, however, retained only 33.3% of its capacity after just 100 cycles. rsc.orgresearchgate.net
This performance enhancement is linked to a fundamental change in the charge storage mechanism. In the highly crystalline material, energy is stored through a battery-type intercalation process that involves distinct phase transitions, which induce mechanical stress. rsc.org In the nanocrystalline material, the mechanism shifts to a phase-transition-free pseudocapacitive intercalation. rsc.orgresearchgate.net This process is kinetically faster and structurally less disruptive, leading to enhanced cycling stability. Theoretical calculations have also suggested that interlayered water in some nanocrystalline forms can play a crucial role in suppressing these damaging phase transitions. rsc.org
| Property | Highly Crystalline K₀.₅V₂O₅ | Nanocrystalline K₀.₅V₂O₅·0.5H₂O |
|---|---|---|
| Capacity Retention | 33.3% after 100 cycles | 81% after 200 cycles |
| Charge Storage Mechanism | Battery-type intercalation with phase transition | Pseudocapacitive intercalation (phase transition-free) |
Defect Engineering Approaches in this compound Lattices
Defect engineering involves the deliberate introduction of atomic-scale imperfections, such as vacancies, into the crystal lattice. This strategy can profoundly alter the electronic and structural properties of this compound, leading to improved reaction kinetics. acs.org
Creating metal and, more commonly, oxygen vacancies within the vanadium oxide lattice is a powerful tool for enhancing electrochemical performance. acs.orgresearchgate.net Oxygen vacancies, in particular, can modify the local electronic structure, which increases electron transfer ability and lowers the diffusion energy barriers for potassium ions. acs.orgresearchgate.net These defects can also expand the interlayer spacing, providing more room for ion transport and offering additional active sites for ion storage. acs.orgresearchgate.net
For example, research on vanadium trioxide with engineered oxygen vacancy concentrations (V₂O₂.₈) for KIBs showed remarkable performance. acs.org The material with an optimal vacancy concentration delivered a high reversible capacity of 362 mAh g⁻¹ and maintained 98.8% of its capacity after 3000 cycles at a high current rate. acs.orgresearchgate.net Density functional theory (DFT) calculations confirmed that these oxygen defects were responsible for reducing the material's band gap and lowering the energy barriers for potassium ion diffusion. acs.orgresearchgate.net The introduction of K⁺ to partially substitute NH₄⁺ in ammonium (B1175870) vanadate (B1173111) has also been shown to increase oxygen vacancies, which promotes charge transfer and boosts structural integrity. washington.edu
| Performance Metric | Value |
|---|---|
| Reversible Capacity (at 0.05 A g⁻¹) | 362 mAh g⁻¹ |
| Capacity Retention (at 2 A g⁻¹) | 98.8% after 3000 cycles |
| Key Enhancement Mechanisms | Expanded interlayer spacing, reduced band gap, lower K⁺ diffusion barriers |
Heteroatom Doping and Cation Pre-intercalation for Enhanced Performance
Introducing foreign ions into the vanadium oxide structure, either by doping or pre-intercalation, is a widely used strategy to stabilize the crystal lattice and improve ion mobility.
Pre-intercalating potassium ions into the layers of vanadium oxide is a highly effective method to enhance structural stability and electrochemical behavior. researchgate.netresearchgate.net These pre-intercalated K⁺ ions act as "pillars" within the layered structure, propping the layers apart to create larger and more stable diffusion channels for guest ions. researchgate.netresearchgate.net This enlargement of the interlayer spacing facilitates faster diffusion of charge-carrying ions and prevents the collapse of the layers during cycling. researchgate.net
The co-intercalation of different ions, such as sodium (Na⁺) or ammonium (NH₄⁺), along with potassium, can lead to synergistic effects that further enhance the structural stability and performance of vanadium oxides. rsc.org This approach leverages the combined properties of multiple intercalants to optimize the host structure.
Morphological Control and Nanostructuring of this compound
The electrochemical performance of potassium vanadium oxides is intrinsically linked to their physical and structural characteristics. Morphological control and nanostructuring are key strategies to optimize these materials, enhancing properties such as ion diffusion kinetics, electronic conductivity, and structural stability during electrochemical cycling. By engineering the architecture of this compound at the nanoscale, it is possible to create materials with larger surface areas, shorter ion diffusion pathways, and improved accommodation of the mechanical stress induced by potassium ion insertion and extraction.
Fabrication of One-Dimensional Nanorods and Nanobelts of this compound
One-dimensional (1D) nanostructures like nanorods and nanobelts offer direct pathways for electron transport, which can significantly improve rate capability. These morphologies are commonly synthesized using hydrothermal methods, which involve crystallizing the material from a solution at elevated temperatures and pressures.
For instance, superlong nanobelts of potassium hexavanadate (K2V6O16·nH2O) have been synthesized, demonstrating the feasibility of creating highly crystalline 1D structures. researchgate.net These nanobelts can exhibit high discharge capacities and long-term cyclic stability. researchgate.net The synthesis process allows for control over the morphology and structure, which is crucial for their application as cathode materials. researchgate.net Similarly, other vanadium oxide compounds, such as silver vanadate (Ag2V4O11), have been successfully synthesized as single-crystalline nanobelts via hydrothermal techniques, showcasing the versatility of this method for creating 1D vanadate nanostructures. researchgate.net The general approach often involves the hydrothermal treatment of aqueous solutions containing vanadium precursors, where parameters like temperature and pH are critical in directing the growth of 1D morphologies. mdpi.com
Research has shown that nanostructured vanadium oxides, including nanorods, can be synthesized using simple chemical methods, sometimes employing surfactants like Cetyltrimethylammonium bromide (CTAB) to influence particle morphology and prevent agglomeration. scispace.com The resulting nanorods possess a high surface area, which is beneficial for electrochemical reactions. whut.edu.cn
Table 1: Examples of 1D this compound Synthesis and Performance
| Compound | Morphology | Synthesis Method | Key Performance Metric |
|---|---|---|---|
| K2V6O16·nH2O | Superlong Nanobelts | LPE-IonEx Method | High discharge capacity of 260 mAh g⁻¹ |
| V2O5 | Nanorods | Sol-gel & Annealing | High-rate capacity and good cycling performance |
Synthesis of Three-Dimensional Nanoflower-like Agglomerates
Three-dimensional (3D) hierarchical microstructures, such as nanoflower-like agglomerates, offer unique advantages by combining the benefits of nanoscale building blocks with microscale assembly. These structures typically feature high surface areas, porous frameworks, and robust structural integrity. A versatile template-free solvothermal method has been successfully employed to synthesize various hierarchical 3D vanadium oxide microstructures, including urchin-like and nanosheet-assembled microflowers. nih.gov
The formation of these complex architectures is highly dependent on synthesis conditions. For example, the concentration of the precursor solution can significantly influence the final morphology of the product. nih.gov The self-assembly of 1D nanostructures, such as nanorods or nanosheets, into 3D flower-like shapes is a common mechanism in these syntheses. mdpi.com These 3D structures are highly porous, which facilitates electrolyte penetration and provides a large number of active sites for electrochemical reactions. When evaluated as cathode materials, these hierarchical structures have demonstrated very high specific discharge capacities and improved cycling stability, attributed to their nanosized building blocks, high porosity, and stable 3D configuration. nih.gov
Preparation of Nanosheets and Multilayer Stacked Vanadium Oxide Nanosheets
Two-dimensional (2D) nanosheets and their multilayer assemblies provide a large electroactive surface area and shortened diffusion paths for ions. researchgate.net A common method to produce vanadium oxide nanosheets is through the exfoliation of bulk layered materials. nsf.gov This can be achieved through techniques like sonicating commercial V2O5 in a suitable solvent to yield nanosheets with thicknesses of just a few nanometers. nsf.gov
Another approach is a facile wet chemistry method involving the reaction of potassium hydroxide (B78521) with vanadyl sulfate (B86663) in an aqueous solution at room temperature to produce disordered potassium-intercalated vanadium oxide (KVO) nanosheets. nih.gov Research has shown that the presence of structural water within the interlayers of these nanosheets plays a crucial role in stabilizing the structure and enhancing electrochemical performance for aqueous potassium-ion storage. nih.gov This structural water induces rearrangements of the vanadium-oxygen octahedra, which helps to accommodate the large potassium ions and prevent significant structural degradation during cycling. nih.govrsc.org These disordered KVO nanosheets have demonstrated significantly higher gravimetric capacities compared to highly crystalline V2O5. nih.gov
Table 2: Performance of this compound Nanosheets
| Material | Key Feature | Electrolyte | Capacity | Note |
|---|---|---|---|---|
| Disordered KVO Nanosheets | Engaged by structural water | 1 M KCl | 183 mAh g⁻¹ (in half-cell) | Equivalent to 0.89 electron transfer per vanadium atom |
Development of Interfacial Engineered Vanadium Oxide Nanoheterostructures
Creating nanoheterostructures, where different phases of vanadium oxide or vanadium oxide and another material are combined at the nanoscale, is an advanced strategy to boost electrochemical performance. The interface between these materials can generate a built-in electric field and alleviate interfacial stress, which enhances reaction kinetics and ion/electron transport. researchgate.net
A notable example is the development of a composite anode consisting of VO2–V2O5 nanoheterostructures encapsulated within a 3D N-doped carbon network (VO2–V2O5/NC). acs.orgnih.gov This architecture leverages the synergistic effects between the two vanadium oxide phases and the highly conductive carbon network. The ultrasmall size of the heterojunctions (around 5 nm) and the favorable interfacial effect contribute to exceptional rate capability and long-term cyclability for potassium-ion storage. researchgate.net Quantitative kinetic analyses have shown that this superior performance is enabled by a capacitive-dominated potassium storage mechanism. acs.orgnih.gov When assembled into a full potassium-ion hybrid capacitor, this material delivers high operating voltage, energy density, and power density. acs.orgnih.gov
Table 3: Electrochemical Performance of VO2–V2O5/NC Nanoheterostructures
| Metric | Value | Conditions |
|---|---|---|
| Reversible Capacity | 252 mAh g⁻¹ | at 1 A g⁻¹ over 1600 cycles |
| Rate Performance | 108 mAh g⁻¹ | at 10 A g⁻¹ |
| Full KIC Energy Density | up to 154 Wh kg⁻¹ | --- |
Surface Modification and Protective Coating Layers for Improved Ion and Electron Transport
Despite the promise of nanostructuring, challenges such as low intrinsic electronic conductivity and structural instability upon cycling can still hinder the performance of potassium vanadium oxides. Surface modification and the application of protective coating layers are effective strategies to address these issues. researchgate.netucsd.edu
Coating the surface of active material particles can physically protect them from direct contact with the electrolyte, thereby preventing detrimental side reactions that can lead to material degradation. ucsd.edu Furthermore, surface coatings can be designed to be ionically and/or electronically conductive, facilitating improved transport kinetics at the electrode-electrolyte interface.
Table 4: Performance Comparison of K0.486V2O5 and K0.486V2O5@RuO2
| Current Density | Reversible Capacity (K0.486V2O5@RuO2) |
|---|---|
| 0.1 A g⁻¹ | 265 mAh g⁻¹ |
| 0.2 A g⁻¹ | 231 mAh g⁻¹ |
| 0.5 A g⁻¹ | 204 mAh g⁻¹ |
| 1.0 A g⁻¹ | 184 mAh g⁻¹ |
| 2.0 A g⁻¹ | 158 mAh g⁻¹ |
| 5.0 A g⁻¹ | 115 mAh g⁻¹ |
| Cycling Stability | 83% capacity retention after 5000 cycles at 5 A g⁻¹ |
Phase Transitions and Structural Transformations in Potassium Vanadium Oxide Systems
Thermochromic and Temperature-Induced Phase Transitions in Vanadium Oxides
Vanadium oxides are a class of materials well-known for their thermochromic properties, characterized by reversible changes in their optical and electrical characteristics in response to temperature variations. These materials, particularly vanadium dioxide (VO₂), undergo a significant semiconductor-to-metal phase transition at a critical temperature. This transition is the foundation of their utility in applications like smart windows and thermal sensors. Below the transition temperature, VO₂ is in a semiconducting state and is largely transparent to infrared radiation; above this temperature, it transforms into a metallic state that reflects infrared light.
The temperature-induced phase transition in vanadium dioxide is accompanied by a distinct structural transformation. At temperatures below approximately 68°C (341 K), VO₂ exists in a monoclinic (M1) crystal structure. As the temperature increases and passes this critical point, the material undergoes a reversible transformation to a tetragonal rutile (R) structure. This change is a first-order phase transition, meaning the two phases can coexist over a limited temperature range.
The low-temperature monoclinic phase is characterized by a lower symmetry structure where vanadium atoms form tilted V-V pairs, or dimers, with alternating short and long bond lengths. In the high-temperature metallic phase, the crystal structure becomes more symmetric, and these V-V dimers are broken, resulting in equidistant vanadium atoms along the c-axis of the rutile structure. This structural rearrangement is fundamental to the dramatic changes in the material's electronic properties.
| Property | Monoclinic (M1) Phase | Rutile (R) Phase |
|---|---|---|
| Temperature Range | Below ~68°C (340 K) | Above ~68°C (340 K) |
| Crystal System | Monoclinic | Tetragonal |
| Electrical State | Insulating / Semiconducting | Metallic |
| V-V Bonding | Dimerized (alternating short and long bonds) | Equidistant V-V chains |
| Infrared Property | Transparent | Reflective / Opaque |
The monoclinic-to-rutile structural transformation is directly correlated with a pronounced metal-insulator transition (MIT). The low-temperature monoclinic phase is an insulator (or semiconductor), while the high-temperature rutile phase exhibits metallic conductivity. This transition can lead to a dramatic change in electrical resistivity, sometimes by several orders of magnitude.
The insulating nature of the monoclinic phase is attributed to the electronic structure resulting from the dimerization of vanadium atoms. The formation of V-V pairs leads to a splitting of the vanadium 3d bands, opening up an energy gap and preventing the flow of electrons. When the material is heated above the transition temperature, the structural change to the more symmetric rutile phase eliminates this dimerization. This causes the energy gap to close, allowing electrons to move freely and resulting in metallic behavior. The collapse of the insulating gap and the change in crystal symmetry are therefore intrinsically linked, with studies suggesting that the weakening of electronic correlations within the V-V dimers precedes the structural transformation.
Potassium-Induced Structural Phase Changes and Polymorphic Transformations
The incorporation of potassium ions into the vanadium oxide lattice induces significant structural and polymorphic transformations, leading to the formation of new compounds with distinct properties. These changes are driven by the intercalation of K⁺ ions into the layered or tunnel structures of the parent vanadium oxide material.
When potassium is introduced into a vanadium oxide host, it can lead to the formation of potassium vanadates and potassium vanadium bronzes. Vanadium bronzes are non-stoichiometric compounds, denoted as KₓV₂O₅, where potassium ions are inserted into the V₂O₅ lattice. These materials are termed "bronzes" because they often exhibit metallic luster and deep colors. The specific phase formed depends on the concentration of the intercalated potassium and the synthesis conditions.
Different structural types of potassium vanadium bronzes can be formed, including layered and tunnel structures. For example, the reaction of vanadium oxides like VO₂ or V₂O₅ with liquid potassium can yield compounds such as KVO₂. In other systems, layered compounds like KV₃O₈ and K₀.₅V₂O₅ can be synthesized. The intercalation of potassium ions into the host structure alters the oxidation state of vanadium and modifies the electronic and electrochemical properties of the material.
The γ'-V₂O₅ polymorph, which has a corrugated layered structure, is an effective host for potassium ion intercalation. Research has shown that this material can accommodate a significant amount of potassium, up to 0.9 K⁺ ions per formula unit. During the initial intercalation process, γ'-V₂O₅ undergoes a solid-solution phase transformation, leading to the formation of a series of layered KₓV₂O₅ phases, with K₀.₇₈V₂O₅ being the final product in one study.
This intercalation is accompanied by a moderate expansion of the interlayer spacing, measured at 9.4%. A key structural change involves the rearrangement of the V₂O₅ layers. The new structure consists of alternating up- and down-oriented VO₅ pairs within the interlayer space, a departure from the alternating single VO₅ pyramids found in the original γ'-V₂O₅. This demonstrates the capacity of the γ'-V₂O₅ lattice to adapt its structure to incorporate K⁺ ions while minimizing significant structural disruption.
| Parameter | Before Intercalation | After Intercalation |
| Host Material | γ'-V₂O₅ | KₓV₂O₅ (x up to 0.9) |
| Intercalating Ion | N/A | K⁺ |
| Final Composition | V₂O₅ | K₀.₇₈V₂O₅ |
| Interlayer Expansion | N/A | 9.4% |
| Structural Feature | Alternating single VO₅ pyramids | Alternating up- and down-oriented VO₅ pairs |
The crystalline phase of vanadium oxide thin films can be precisely controlled through thermal treatment, such as post-deposition annealing. The annealing temperature plays a critical role in determining the final stoichiometry and crystal structure of the film.
Studies on vanadium oxide films prepared by methods like the sol-gel technique show a distinct evolution of phases as the annealing temperature is increased.
Low Temperatures (e.g., 450°C): The film may be largely amorphous or show initial signs of VO₂ crystallization.
Intermediate Temperatures (e.g., 550°C): A well-crystallized, high-purity VO₂(M) phase is typically formed. This is often the optimal temperature for achieving good thermochromic properties.
High Temperatures (e.g., 600°C and above): At higher temperatures, the VO₂ phase can begin to oxidize, leading to the appearance and growth of the more thermodynamically stable V₂O₅ phase alongside VO₂.
This temperature-dependent phase evolution allows for the strategic tuning of the film's properties for specific applications. The choice of annealing atmosphere (e.g., an oxygen-rich or reducing environment) also significantly influences the final vanadium oxide phase obtained.
| Annealing Temperature | Observed Phase Components in Thin Films |
| 450°C | Amorphous phase, initial VO₂ crystallization |
| 550°C | High purity, maturely crystallized VO₂ |
| 600°C | VO₂ with a small amount of V₂O₅ |
| 650°C | VO₂ with a greater amount of V₂O₅ |
Q & A
Q. What are the common synthetic methods for preparing potassium vanadium oxide with controlled stoichiometry and crystallinity?
Potassium vanadium oxides (e.g., KVO₃, K₂V₃O₈) are typically synthesized via hydrothermal/solvothermal methods, solid-state reactions, or sol-gel processes. Hydrothermal synthesis allows precise control over crystallinity by adjusting pH, temperature (150–200°C), and reaction time (12–48 hours). For example, layered structures can be stabilized using KOH as a mineralizer . Solid-state methods involve calcining mixtures of V₂O₅ and K₂CO₃ at 500–700°C under inert atmospheres to avoid undesired oxidation states . Phase purity should be verified via XRD and Raman spectroscopy .
Q. How can structural characteristics of this compound be determined using advanced characterization techniques?
Key techniques include:
- XANES/EXAFS : To probe local coordination and oxidation states of vanadium (e.g., distinguishing V⁴⁺ vs. V⁵⁺) .
- In situ Raman/IR spectroscopy : Monitors structural changes during synthesis or catalytic reactions, such as VO bond vibrations (800–1,000 cm⁻¹) .
- Solid-state ⁵¹V NMR : Identifies symmetry and electronic environments of vanadium sites .
- TEM/SAED : Resolves nanostructured morphologies (nanowires, layered sheets) and crystallographic orientation .
Q. What are the primary factors influencing the optical and electronic bandgap of this compound?
Bandgap tuning (1.8–5.3 eV) depends on vanadium oxidation state, crystallite size, and doping. For instance, increasing V⁴⁺ content reduces bandgap due to enhanced d-d transitions, while nanostructuring (e.g., nanowires) introduces quantum confinement effects . UV-vis diffuse reflectance spectroscopy and Tauc plots are critical for quantifying these changes .
Advanced Research Questions
Q. How does the choice of oxide support influence the redox properties and catalytic activity of supported this compound catalysts?
The oxide support (e.g., TiO₂, Al₂O₃, SiO₂) modulates the reducibility of surface vanadia sites by altering V–O–Support bond strength. For example:
- TiO₂-supported catalysts exhibit high turnover frequencies (TOF ~100 s⁻¹) due to facile electron transfer between V⁵⁺ and Ti³⁺ .
- SiO₂ supports yield lower TOF (~10⁻³ s⁻¹) due to stronger V–O–Si bonds, hindering reduction . Reactivity trends are quantified via methanol oxidation assays, with activation energies (~19.6 kcal/mol) linked to CH bond cleavage in methoxy intermediates .
Q. What methodologies are employed to investigate the metal-insulator transition (MIT) in this compound and its implications for energy-efficient devices?
MIT in vanadium oxides (e.g., VO₂) is studied via:
- Temperature-dependent resistivity measurements : Identifies transition temperatures (T_MIT), which can be lowered by K⁺ intercalation or nanostructuring .
- In situ XPS : Tracks valence band shifts during MIT, correlating with electronic structure reorganization . Applications include thermoelectric generators (ZT > 0.1 at 300 K) and "smart windows" with tunable IR transparency .
Q. How can nanostructuring approaches enhance the electrochemical performance of this compound in energy storage systems?
Nanostructured KVO (e.g., nanorods, porous frameworks) improves Li⁺/Na⁺ diffusion kinetics and mitigates volume expansion. For example:
- K₂V₆O₁₆·nH₂O nanowires achieve >250 mAh/g capacity in Li-ion batteries due to short ion-diffusion paths .
- Composites with conductive matrices (e.g., graphene) enhance cycling stability by preventing aggregation . Cyclic voltammetry (CV) and galvanostatic charge-discharge tests are used to evaluate rate capability and degradation mechanisms .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound-based systems?
Discrepancies often arise from differences in:
- Surface coverage : TOF for methanol oxidation is independent of vanadia loading below monolayer coverage, but higher loadings may block active sites .
- Reducibility : H₂-TPR profiles (e.g., Tmax for V⁵⁺→V³⁺ reduction) must be correlated with reactivity to isolate support effects .
- Operando characterization : Simultaneous XRD/Raman during catalysis can decouple structural stability from activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
